Ac4GalNAl

Metabolic Oligosaccharide Engineering Bioorthogonal Chemistry Glycoproteomics

Challenges: Weak metabolic incorporation and off-target labeling plague O-GalNAc glycan studies using standard monosaccharide reporters. Solution: Ac4GalNAl (N-(4-pentynoyl)-galactosamine tetraacylated), a cell-permeable alkyne-tagged GalNAc analog. - Enables UDP-GalNAlk synthesis; detects via CuAAC click chemistry - Optimal with mut-AGX1 (AGX1F383A) for up to 100-fold increased sensitivity - Use in GALE-KO backgrounds for unambiguous O-GalNAc pathway attribution

Molecular Formula C19H25NO10
Molecular Weight 427.4 g/mol
Cat. No. B11830212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc4GalNAl
Molecular FormulaC19H25NO10
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C
InChIInChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19-/m1/s1
InChIKeyPODQGPKRSTUNAT-IQZDNPOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac4GalNAl – O-GalNAc Bioorthogonal Probe


Ac4GalNAl (N-(4-pentynoyl)-galactosamine tetraacylated), also designated Ac4GalNAlk, is a cell-permeable, alkyne-tagged monosaccharide analogue of N-acetylgalactosamine (GalNAc). Its molecular design (C19H25NO10, MW 427.40) integrates a terminal alkyne functional reporter with peracetylated hydroxyl groups [1]. This caged structure facilitates passive diffusion across the plasma membrane. Once intracellular, endogenous esterases remove the acetyl groups, releasing the active galactosamine derivative. This derivative enters the GalNAc salvage pathway, ultimately converting into UDP-GalNAlk, which glycosyltransferases then utilize for incorporation into O-linked glycoproteins [2]. The incorporated alkyne handle enables subsequent detection, visualization, or enrichment via bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with azide-functionalized reporters (e.g., fluorescent dyes, biotin) .

Cell-permeable alkyne-tagged GalNAc probe
CuAAC click chemistry handle for detection or enrichment
Metabolic labeling of O-GalNAc glycoproteins

Ac4GalNAl Irreplaceability in O-Glycoproteomics


The metabolic incorporation of monosaccharide reporters is not a universal or interchangeable process. The efficiency of Ac4GalNAl is critically dependent on overcoming a metabolic bottleneck at the pyrophosphorylation step catalyzed by the enzyme AGX1. Without enzymatic engineering, Ac4GalNAl is a weak MOE reagent with minimal cellular incorporation [1]. Furthermore, the identity of the monosaccharide core and the specific chemical reporter (e.g., alkyne vs. azide) dictate its routing through distinct biosynthetic pathways, leading to the labeling of non-identical glycoprotein subsets [2]. For instance, while other peracetylated sugars like Ac4ManNAl or Ac4GlcNAl are also internalized and processed, they enter different glycosylation pathways (e.g., sialic acid or O-GlcNAc pathways, respectively), resulting in vastly different labeling patterns . Substituting Ac4GalNAl with a generic analog would therefore compromise the specificity of targeting O-GalNAc glycans and fail to achieve the quantitative signal enhancement possible with the optimized Ac4GalNAl/mut-AGX1 system, rendering the experiment non-comparable or even invalid.

Other hexosamine probes (Ac4ManNAl, Ac4GlcNAl) route into sialic acid or O-GlcNAc pathways, altering labeled glycoprotein identity.
Azide analog Ac4GalNAz labels non-identical glycoprotein subsets; alkyne/azide interchange may compromise target specificity.
Without co-expression of engineered mut-AGX1, Ac4GalNAl shows minimal incorporation, limiting sensitivity and comparability.

Ac4GalNAl Performance vs. Analogs


mut-AGX1 Unlocks Labeling Efficiency

Ac4GalNAl is intrinsically a weak substrate for the wild-type human pyrophosphorylase AGX1, which represents a major metabolic bottleneck for its incorporation. By co-expressing an engineered version of this enzyme, mut-AGX1 (AGX1F383A), the biosynthesis of the activated nucleotide-sugar UDP-GalNAlk is significantly boosted. This metabolic engineering strategy directly overcomes the incorporation barrier, resulting in a bioorthogonal cell surface labeling signal that is increased by up to two orders of magnitude (100-fold) relative to cells without the engineered enzyme [1]. This demonstrates that the full utility of Ac4GalNAl is unlocked in a specific, optimized cellular context.

Labeling Signal Enhancement
Head-to-head
Up to ~100-fold increase with mut-AGX1 vs. WT-AGX1
Supports high-sensitivity O-glycoproteomic workflows
K-562 cells; on-cell CuAAC detection
Metabolic Oligosaccharide Engineering Bioorthogonal Chemistry Glycoproteomics

Distinct Glycoprotein Subsets vs. Azide Analogs

The choice of the bioorthogonal handle (alkyne vs. azide) on the GalNAc scaffold is not functionally neutral. A direct comparison reveals that the alkyne-tagged Ac4GalNAl and the azide-tagged analog Ac4GalNAz, when processed through their respective pathways, label non-identical subsets of glycoproteins [1]. This indicates differential acceptance by downstream glycosyltransferases, meaning the two reagents provide complementary, rather than redundant, views of the O-GalNAc glycoproteome. Therefore, Ac4GalNAl is not simply an alternative to Ac4GalNAz but a distinct tool for accessing specific glycoforms.

Glycoprotein Subset Specificity
Head-to-head
Non-identical banding patterns vs. Ac4GalNAz
Alkyne-accessible profile differs; not directly interchangeable
10 µM Ac4GalNAlk vs 3 µM Ac4GalNAz
O-Glycosylation Glycan Specificity Chemical Reporter

Differential Metabolic Fate vs. Ac4GlcNAl

Ac4GalNAl and its closely related analog, Ac4GlcNAl (an alkyne-tagged N-acetylglucosamine derivative), exhibit distinct metabolic fates. Studies show that UDP-GalNAlk, the activated form of Ac4GalNAl, is a substrate for the epimerase GALE, which can convert it to UDP-GlcNAlk [1]. However, the reverse reaction is also possible, and the balance of these pathways, along with the inherent preference of glycosyltransferases, leads to Ac4GalNAl and Ac4GlcNAl labeling distinct sets of glycoproteins [1]. Furthermore, while both compounds are 'weak' reagents on their own, the labeling efficiency with Ac4GalNAl in a GALE-KO background (which prevents epimerization and clarifies the source of labeling) is substantial and distinct from that of Ac4GlcNAl at optimized concentrations (e.g., 10 µM vs. 50 µM) [1].

Metabolic Fate vs. Ac4GlcNAl
Head-to-head
Robust labeling at 5-fold lower concentration (10 µM vs 50 µM)
Distinct pathway routing; lower effective working concentration
GALE-KO cells prevent epimerization
Epimerization Metabolic Fate Glycosylation Pathway

Superior Uptake via Peracetylation Strategy

The peracetylation of Ac4GalNAl is not a trivial modification; it is a critical prodrug strategy. The acetyl groups mask the polar hydroxyls of the monosaccharide, rendering the molecule hydrophobic and membrane-permeable. This allows for passive diffusion across the plasma membrane, a property not shared by free, non-acetylated GalNAc or its simple alkyne derivatives. Once inside the cell, non-specific esterases cleave the acetyl groups, trapping the now-charged, active GalNAc analog within the cytoplasm, where it can enter the salvage pathway [1]. This 'caging' strategy is a class-defining feature of efficient MOE reagents like Ac4GalNAl and explains its vastly superior cellular labeling efficiency compared to non-acetylated counterparts, which would require active transport or have negligible uptake.

Cellular Uptake Mechanism
Class-level
Peracetylation enables passive membrane diffusion
Supports cell entry; non-acetylated analogs show minimal uptake
Esterase cleavage releases active GalNAc analog
Cellular Uptake Prodrug Strategy Metabolic Labeling

Ac4GalNAl Optimal Use Cases


O-Glycoproteomics & Glycan Imaging in Engineered Cells

The most impactful use of Ac4GalNAl is in cell lines stably expressing the engineered enzyme mut-AGX1 (AGX1F383A). In this context, the up to 100-fold increase in labeling sensitivity [1] enables the detection of low-abundance O-GalNAc glycoproteins that would otherwise be undetectable. This application is ideal for deep proteomic profiling of O-glycosylation dynamics in disease models (e.g., cancer, inflammation) where glycosylation is dysregulated. It also enables high-contrast fluorescence microscopy of O-GalNAc glycans on the cell surface [2].

Dissecting Alkyne-Accessible Glycoproteome

Given that Ac4GalNAl labels a distinct subset of glycoproteins compared to azide-tagged GalNAc analogs [1], it is the reagent of choice for studies that specifically aim to characterize this alkyne-accessible fraction. This is crucial for experiments seeking to map the substrate specificities of different glycosyltransferase families or to identify biomarkers that are specifically modified with alkyne-tagged glycans in metabolic labeling experiments.

Disentangling O-GalNAc and O-GlcNAc in GALE-KO

The potential for epimerization between UDP-GalNAlk and UDP-GlcNAlk by GALE means that Ac4GalNAl's signal in wild-type cells could arise from incorporation into both O-GalNAc and O-GlcNAc glycans. Therefore, its use in a GALE-KO (knockout) cellular background is a powerful approach to definitively attribute labeling to the O-GalNAc pathway [1]. In this context, Ac4GalNAl provides a clean, unambiguous signal for O-GalNAc glycosylation, allowing researchers to disentangle the contributions of these two major types of glycosylation.

Click Chemistry Enrichment & Target Validation

The alkyne handle of Ac4GalNAl is a robust moiety for CuAAC click chemistry [3]. This allows not just for detection, but also for the pull-down and enrichment of O-GalNAc glycoproteins using biotin-azide probes. This application is essential for identifying the specific protein carriers of functionally important O-glycans and for validating them as potential therapeutic targets. The efficiency gains from the mut-AGX1 system [1] make this enrichment process far more effective and sensitive.

Application
Selection Property
Validation Focus
O-Glycoproteomics in engineered cells
Engineered mut-AGX1 co-expression compatibility
Signal enhancement validation; deep profiling of O-GalNAc glycoproteins
Alkyne-accessible glycoproteome dissection
Alkyne-specific glycoproteome coverage
Glycoprotein subset comparison vs. azide analogs
Pathway attribution in GALE-KO background
GALE knockout to prevent epimerization
Unambiguous O-GalNAc pathway-specific labeling
Click chemistry enrichment & target identification
Alkyne handle for CuAAC pull-down
Enrichment efficiency and protein carrier identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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